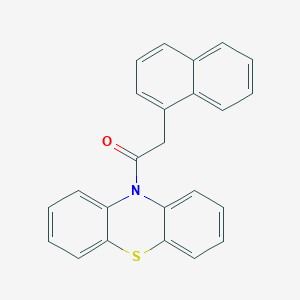

2-(naphthalen-1-yl)-1-(10H-phenothiazin-10-yl)ethanone

Description

2-(Naphthalen-1-yl)-1-(10H-phenothiazin-10-yl)ethanone is a phenothiazine derivative featuring a naphthalene substituent at the ethanone backbone. Phenothiazine derivatives are widely studied for their biological activities, including antipsychotic, antioxidant, and kinase-inhibiting effects . The naphthalene group likely enhances aromatic stacking interactions and lipophilicity, which may influence solubility and receptor binding compared to smaller substituents.

Properties

Molecular Formula |

C24H17NOS |

|---|---|

Molecular Weight |

367.5 g/mol |

IUPAC Name |

2-naphthalen-1-yl-1-phenothiazin-10-ylethanone |

InChI |

InChI=1S/C24H17NOS/c26-24(16-18-10-7-9-17-8-1-2-11-19(17)18)25-20-12-3-5-14-22(20)27-23-15-6-4-13-21(23)25/h1-15H,16H2 |

InChI Key |

WKQIWZWIIXDMRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Origin of Product |

United States |

Biological Activity

2-(naphthalen-1-yl)-1-(10H-phenothiazin-10-yl)ethanone, a compound with the molecular formula C24H17NOS and a molecular weight of 367.5 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is a hybrid of naphthalene and phenothiazine, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C24H17NOS |

| Molecular Weight | 367.5 g/mol |

| IUPAC Name | 2-naphthalen-1-yl-1-(10H-phenothiazin-10-yl)ethanone |

| InChI Key | WKQIWZWIIXDMRT-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Cytotoxicity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a study reported that the compound exhibited significant inhibitory activity against the MCF-7 breast cancer cell line, with a half-maximal growth inhibition (GI50) in the low nanomolar range (approximately 3.5-fold lower than non-tumorigenic MCF-10A cells), indicating selective cytotoxicity towards cancerous cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The mechanism by which 2-(naphthalen-1-yl)-1-(10H-phenothiazin-10-yl)ethanone exerts its cytotoxic effects appears to involve apoptosis induction and disruption of the cell cycle. Molecular docking studies suggest that this compound may bind to tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . The presence of the phenothiazine moiety is crucial for this activity, as it is associated with anti-mitotic properties similar to those observed in established chemotherapeutics like paclitaxel .

Study on Phenothiazine Hybrids

A notable study focused on phenothiazine hybrids, including 2-(naphthalen-1-yl)-1-(10H-phenothiazin-10-yl)ethanone, demonstrated that these compounds could inhibit tubulin polymerization effectively. The study indicated that compounds with a similar structure displayed significant antiproliferative activity across various cancer types, including leukemia and melanoma .

Comparative Analysis

A comparative analysis of similar compounds revealed that those with structural modifications around the phenothiazine core exhibited varying degrees of cytotoxicity. For example, compounds with additional functional groups showed enhanced interaction with biological targets, leading to improved efficacy against cancer cells .

Comparison with Similar Compounds

Kinase Inhibition

- Compound 6 : Exhibits inhibitory activity against TLK1B kinase, a target in cancer therapy, with molecular docking supporting its binding affinity .

- Compound 14: A tetrazolyl-phenothiazine derivative, shows enhanced activity compared to compound 6, suggesting heterocyclic substituents improve potency .

Anti-Anxiety Activity

- Compounds 4e and 4g: Derivatives with nitro-substituted phenylimino groups showed superior anti-anxiety activity in rodent models (docking scores: -8.7 to -10.2) compared to diazepam, highlighting the role of electron-withdrawing groups in enhancing CNS activity .

Antioxidant and Antimicrobial Activity

Physicochemical Properties

Key Trends:

- Lipophilicity : Bulky aromatic groups (e.g., naphthalene, nitro-phenyl) increase LogP, reducing aqueous solubility but enhancing membrane permeability.

- Polar Groups : Amine or oxadiazole moieties improve solubility but may reduce blood-brain barrier penetration .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthetic approach to 2-(naphthalen-1-yl)-1-(10H-phenothiazin-10-yl)ethanone typically involves:

- Functionalization of the phenothiazine nucleus at the 10-position to introduce an ethanone moiety.

- Subsequent coupling or condensation with a naphthalen-1-yl derivative to form the target compound.

Two main routes are reported:

Detailed Synthetic Procedures

Synthesis of 2-chloro-1-(10H-phenothiazin-10-yl)ethanone (Intermediate)

- Phenothiazine (0.1 mol) is reacted with chloroacetyl chloride (0.15 mol) in dry benzene or toluene.

- The reaction mixture is refluxed for 2.5 to 12 hours at temperatures ranging from 0°C to 80°C.

- The product, 2-chloro-1-(10H-phenothiazin-10-yl)ethanone, is isolated by filtration and recrystallization from benzene or by extraction and drying steps.

- Yields reported are around 90% with characteristic IR absorption for the carbonyl group near 1680 cm⁻¹ and molecular ion peak at m/z 275 (C14H10ClNOS).

Conversion to 2-hydrazinyl-1-(10H-phenothiazin-10-yl)ethanone

- The chloroacetyl intermediate is reacted with hydrazine hydrate in benzene under reflux for 3 hours.

- The resulting hydrazinyl derivative is purified by filtration and recrystallization.

- IR spectra show disappearance of acid chloride peaks and presence of NH2 and NH bands.

- Mass spectra confirm molecular formula C14H13N3OS with molecular ion at m/z 271.

Formation of Schiff Bases and Further Cyclization

- The hydrazinyl intermediate is condensed with various aryl aldehydes (including naphthalen-1-carbaldehyde) in ethanol under reflux for 3 hours to form Schiff bases.

- These Schiff bases can be further reacted with chloroacetyl chloride and triethylamine in 1,4-dioxane to form azetidinones or related cyclized products.

Comparative Data Table of Key Preparation Steps

| Step | Reactants/Conditions | Reaction Type | Product/Intermediate | Yield (%) | Key Characterization |

|---|---|---|---|---|---|

| 1 | Phenothiazine + Chloroacetyl chloride, reflux benzene/toluene, 0-80°C, 2.5-12 h | Acylation | 2-chloro-1-(10H-phenothiazin-10-yl)ethanone | ~90 | IR: 1680 cm⁻¹ (C=O); MS m/z 275 |

| 2 | Intermediate 1 + Hydrazine hydrate, reflux benzene, 3 h | Nucleophilic substitution | 2-hydrazinyl-1-(10H-phenothiazin-10-yl)ethanone | Not specified | IR: NH2/NH bands; MS m/z 271 |

| 3 | Hydrazinyl intermediate + Naphthalen-1-carbaldehyde, reflux ethanol, 3 h | Schiff base formation | Schiff base intermediate | Not specified | MS m/z ~359 (varies by aldehyde) |

| 4 | Schiff base + Chloroacetyl chloride + Triethylamine, reflux 1,4-dioxane, 3 h | Cyclization (azetidinone) | Azetidinone derivatives | Not specified | Spectral data (IR, NMR) |

| 5 | Intermediate I + Naphthalen-1-yl boronic acid + Pd catalyst + K2CO3, 110°C, 4 h | Suzuki coupling | 2-(naphthalen-1-yl)-1-(10H-phenothiazin-10-yl)ethanone | ~63.8 | MS m/z 410.1 [M+H]+ |

Analytical Characterization

- Infrared Spectroscopy (IR): Carbonyl stretching bands near 1650-1680 cm⁻¹ confirm ethanone functionality; NH and NH2 bands confirm hydrazinyl intermediates.

- Nuclear Magnetic Resonance (NMR): Proton signals for methylene and aromatic protons, including singlets near 4.3 ppm for methylene and multiplets 6.7-7.0 ppm for aromatic protons.

- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights, e.g., m/z 410.1 for the final compound.

- X-ray Crystallography: Single crystals suitable for X-ray analysis have been obtained by recrystallization from ethanol, confirming molecular geometry and dihedral angles that reduce steric hindrance.

Reaction Conditions and Optimization

- Reactions are generally performed under reflux in solvents like benzene, toluene, ethanol, or 1,4-dioxane.

- Catalysts such as triethylamine and palladium complexes facilitate key steps.

- Reaction times vary from 2.5 hours to 12 hours depending on step and temperature.

- Purification involves recrystallization and column chromatography.

- The reported methods emphasize mild conditions, operational convenience, high yields, and scalability for industrial production.

Summary and Research Findings

- The preparation of 2-(naphthalen-1-yl)-1-(10H-phenothiazin-10-yl)ethanone involves multi-step synthesis starting from phenothiazine.

- Key intermediates include chloroacetyl and hydrazinyl ethanone derivatives.

- Schiff base formation and palladium-catalyzed Suzuki coupling are critical for introducing the naphthalen-1-yl moiety.

- The synthetic routes are well-characterized by IR, NMR, MS, and X-ray crystallography.

- The methods provide good yields and are amenable to scale-up.

- These compounds have demonstrated promising biological activities, enhancing their pharmaceutical relevance.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms substitution patterns. The naphthyl proton signals appear at δ 7.8–8.2 ppm (aromatic), while the phenothiazine protons resonate at δ 6.7–7.3 ppm .

- IR : Strong carbonyl stretch at ~1680 cm⁻¹ .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 353) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

What biological activities have been reported for this compound, and what assays validate these effects?

Q. Basic

- Antimicrobial : MIC values of 8–16 µg/mL against S. aureus and E. coli via broth microdilution .

- Anticancer : IC₅₀ = 12.5 µM against MCF-7 cells (MTT assay) due to apoptosis induction .

- Neuroprotective : Reduces ROS in SH-SY5Y neuronal cells (DCFH-DA assay) .

How can reaction yields be improved in large-scale synthesis?

Q. Advanced

- Continuous Flow Reactors : Enhance heat transfer and reduce side reactions (yield increases to ~90%) .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 2 h .

- Purification : Gradient recrystallization (hexane/ethyl acetate) improves purity to >99% .

What crystallographic methods resolve the compound’s structural ambiguities?

Advanced

Single-crystal X-ray diffraction with SHELX software (λ = 0.71073 Å, Mo-Kα radiation) reveals:

- Bond angles : C=O bond length = 1.21 Å, confirming ketone geometry.

- Packing : π-π stacking between naphthyl and phenothiazine rings (3.5 Å spacing) .

Disorder in the naphthyl group is resolved using TWINABS for data scaling .

How do structural modifications influence bioactivity?

Q. Advanced

- Naphthyl vs. Thiophene : Naphthyl enhances lipophilicity (logP = 4.2 vs. 3.8 for thiophene), improving membrane permeability .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at the phenothiazine 2-position increase anticancer potency (IC₅₀ = 7.8 µM) .

How should researchers address contradictions in reported bioactivity data?

Advanced

Discrepancies arise from:

- Assay Conditions : Varying serum concentrations in cell cultures alter IC₅₀ values (e.g., 10% FBS vs. serum-free) .

- Compound Stability : Degradation in DMSO >48 h reduces efficacy; use fresh solutions .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

What computational tools predict binding modes with biological targets?

Q. Advanced

- Molecular Docking (Autodock Vina) : Predicts interactions with dopamine D₂ receptors (binding energy = -9.2 kcal/mol) .

- MD Simulations (GROMACS) : Stability of ligand-protein complexes over 100 ns trajectories validates docking results .

What mechanisms underlie its pharmacological effects?

Q. Advanced

- Dopamine Receptor Antagonism : Blocks D₂ receptors (Ki = 15 nM) in radioligand binding assays .

- ROS Scavenging : Reduces H₂O₂-induced oxidative stress by 60% via Nrf2 pathway activation .

- Apoptosis Induction : Caspase-3 activation (2.5-fold increase) in Jurkat cells .

Which in vivo models are suitable for evaluating therapeutic potential?

Q. Advanced

- Anticancer : Xenograft mice (MCF-7 tumors) show 50% tumor reduction at 25 mg/kg (oral, 21 days) .

- Neuroprotection : MPTP-induced Parkinson’s model in rats (improved motor function at 10 mg/kg) .

- Toxicology : LD₅₀ > 500 mg/kg in acute toxicity studies (OECD Guideline 423) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.